H-D-Thr(bzl)-NH2 hcl

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

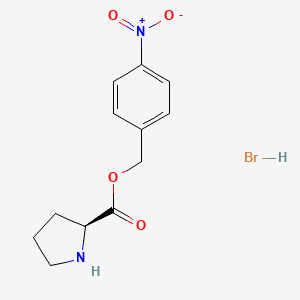

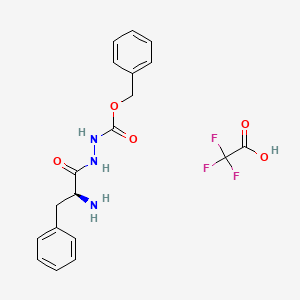

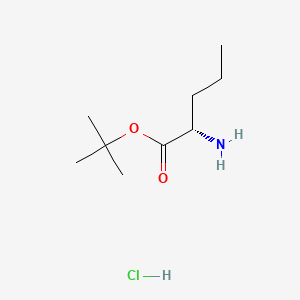

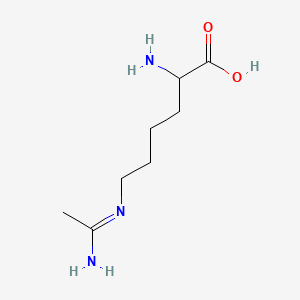

H-D-Thr(Bzl)-NH₂ · HCl is a chemical compound with the CAS number 201275-09-4 . It is used for research purposes and is not intended for human use .

Molecular Structure Analysis

The molecular formula of H-D-Thr(Bzl)-NH₂ · HCl is C11H16N2O2 · HCl . The exact molecular structure is not provided in the available resources.Chemical Reactions Analysis

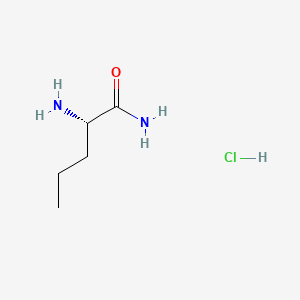

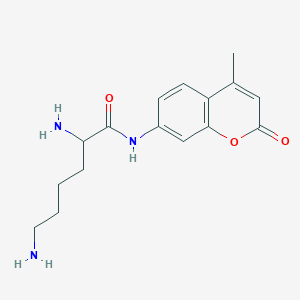

The specific chemical reactions involving H-D-Thr(Bzl)-NH₂ · HCl are not detailed in the available resources. It is often used in peptide synthesis .Physical And Chemical Properties Analysis

The molecular weight of H-D-Thr(Bzl)-NH₂ · HCl is 244.72 . It is soluble in DMSO .科学的研究の応用

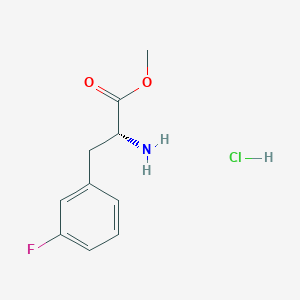

H-D-Thr(bzl)-NH2 hcl, or D-Threonine Benzyl Ester Hydrochloride, holds potential applications in the field of medicine due to its biochemical properties and potential pharmacological effects . Threonine is an essential amino acid that plays a crucial role in protein synthesis and metabolism. As a derivative of threonine, D-Thr-Obzl·HCl may possess unique biochemical properties, making it potentially valuable in certain medical areas . For instance, it could be used in the synthesis of drug molecules with specific biological activities or as a potential enhancer or stabilizer for certain medications .

However, the specific scientific fields, comprehensive and detailed summaries of the applications, detailed descriptions of the methods of application or experimental procedures, including any relevant technical details or parameters, and thorough summaries of the results or outcomes obtained, including any quantitative data or statistical analyses, are not available at the moment.

However, it’s worth noting that this compound is often used in peptide synthesis . Peptide synthesis is a process used in organic chemistry to construct peptides, which are organic compounds consisting of multiple amino acids linked via amide bonds. The process involves the coupling of carboxyl groups or C-terminus of one amino acid to the amino group or N-terminus of another.

Safety And Hazards

The safety and hazards of H-D-Thr(Bzl)-NH₂ · HCl are not explicitly mentioned in the available resources. As a general rule, it should be handled with care, following standard laboratory safety protocols .

Relevant Papers Unfortunately, the available resources do not provide specific references to papers related to H-D-Thr(Bzl)-NH₂ · HCl .

特性

IUPAC Name |

(2R,3S)-2-amino-3-phenylmethoxybutanamide;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O2.ClH/c1-8(10(12)11(13)14)15-7-9-5-3-2-4-6-9;/h2-6,8,10H,7,12H2,1H3,(H2,13,14);1H/t8-,10+;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIVWGOJCUBYNGK-KXNXZCPBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)N)N)OCC1=CC=CC=C1.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]([C@H](C(=O)N)N)OCC1=CC=CC=C1.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.72 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

H-D-Thr(bzl)-NH2 hcl | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。